8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core substituted at positions 1, 3, 7, and 8. Key structural features include:
- Position 3 and 7: Methyl groups, stabilizing the purine core and influencing pharmacokinetics.
- Position 8: A benzylamino group, critical for modulating receptor affinity, particularly for serotonin (5-HT) and dopamine (D2) receptors .
Synthetic routes for similar compounds (e.g., alkylation of theobromine with dibromoethane or palladium-catalyzed benzylation) suggest that this molecule is synthesized via nucleophilic substitution or transition metal-mediated coupling .
Properties
IUPAC Name |
8-(benzylamino)-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-25-17-18(24-20(25)23-12-14-6-4-3-5-7-14)26(2)21(29)27(19(17)28)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDLWGSOEJSYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione generally starts from commercially available purine derivatives. The key steps include:
Amidation: : Introduction of the benzylamino group at the 8th position of the purine ring.
Alkylation: : Addition of the 4-chlorobenzyl group at the 1st position.
Methylation: : Incorporation of methyl groups at the 3rd and 7th positions.
These steps usually require specific catalysts, temperature control, and reaction mediums to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production methods are optimized for cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and waste management are integral to industrial synthesis, ensuring environmental compliance and sustainability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: : Transforming it into oxidized derivatives.
Reduction: : Producing reduced forms that might possess different properties.
Substitution: : Introducing different substituents by replacing existing ones.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Involves reagents like halides and nucleophiles under controlled pH and temperature.
Major Products Formed
Depending on the reaction conditions and reagents, the major products can vary widely, influencing the compound's functionality and application potential.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It acts as a model compound in studying purine derivatives' behavior and reactivity.
Biology
In biological research, it’s utilized to probe purine metabolism pathways and interactions with various enzymes. It’s also used in nucleotide analog studies, providing insights into genetic replication processes.
Medicine
Medically, it holds potential as a lead compound in drug development, especially for targeting purine-related pathways in cancer and viral infections. Its structural components can be modified to enhance therapeutic properties and reduce side effects.
Industry
Industrially, it finds applications in creating advanced materials, including pharmaceutical intermediates and agrochemicals. It plays a role in developing novel catalysts for various chemical processes.
Mechanism of Action
8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects by interacting with purine receptors and enzymes. Its benzyl and chlorobenzyl groups enhance binding affinity and selectivity, while the methyl groups influence the compound's metabolic stability.
Comparison with Similar Compounds
Core Structure Variations
The 3,7-dimethylpurine-2,6-dione core is a common scaffold in neuroactive compounds. Studies demonstrate that this core optimizes affinity for 5-HT6 and D2 receptors, as seen in compounds with 2,3-dichlorophenylpiperazine substituents (e.g., compounds 5 and 12 in ) .
Position 8 Substitutions
- Benzylamino Group: The target’s benzylamino group aligns with SAR insights indicating that lipophilic substituents at position 8 enhance receptor binding. For example, 8-amino derivatives with propoxy or N-ethylbenzylamino groups show high 5-HT1A and D2 affinity .
- Comparison to Pyridinyloxy Derivatives : Substitution with pyridinyloxy groups (e.g., 3j and 3m in ) abolishes CNS activity but retains analgesia, highlighting the critical role of substituent chemistry .
Position 1 and 7 Substitutions
- 4-Chlorobenzyl at Position 1 : This group differentiates the target from analogs like compound 73m (), which has a 4-chlorobenzyl group at position 8. The positional isomerism likely alters receptor selectivity .
- Methyl at Position 7 : Unlike compounds with propyl or benzyl groups at position 7 (e.g., ), the methyl group here may reduce steric hindrance, improving binding kinetics .
Data Table: Structural and Functional Comparison
Key Research Findings
- Lipophilicity and Receptor Binding: Lipophilic groups at position 8 (e.g., benzylamino) are critical for 5-HT1A/5-HT6/D2 affinity, while their removal abolishes activity .
- Positional Isomerism : The 4-chlorobenzyl group at position 1 (vs. position 8 in compound 73m) may redirect selectivity toward distinct receptor subtypes .
- Synthetic Flexibility : Alkylation and Pd-catalyzed methods enable diverse substitutions, facilitating optimization of pharmacokinetic properties .
Biological Activity
8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various biologically active purines and has been studied for its interactions with adenosine receptors and other biological targets.
- Molecular Formula : C22H22ClN5O2
- Molecular Weight : 423.9 g/mol
- InChIKey : RCQFRYLXGQIDTE-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with adenosine receptors (ARs), particularly the A1 and A2A subtypes. These receptors are involved in numerous physiological processes, including neurotransmission, immune response, and cardiovascular function. The compound's structure allows it to function as a dual-target ligand, potentially influencing both adenosine receptor activity and monoamine oxidase (MAO) inhibition.
1. Adenosine Receptor Modulation
Research indicates that derivatives of purine compounds can act as agonists or antagonists at adenosine receptors. For instance:
- A1 Receptor : Activation of A1 receptors generally leads to inhibitory effects on neurotransmitter release, which can be beneficial in conditions like anxiety and epilepsy.
- A2A Receptor : These receptors are often targeted in neurodegenerative diseases and cancer therapy due to their role in promoting cell proliferation and survival.
2. Monoamine Oxidase Inhibition
The compound has been studied for its potential as a monoamine oxidase inhibitor (MAOI). MAOIs are crucial in the treatment of depression and anxiety disorders by preventing the breakdown of neurotransmitters such as serotonin and dopamine.
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Study on Dual Ligands : A study published in Bioorganic Chemistry demonstrated that annelated purinedione derivatives could effectively modulate both adenosine receptors and MAO activity, suggesting a multifaceted approach to treating neurological disorders .
- In Vivo Studies : Animal models have shown that compounds with similar structures exhibit neuroprotective effects by enhancing dopaminergic signaling through A2A receptor antagonism .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
